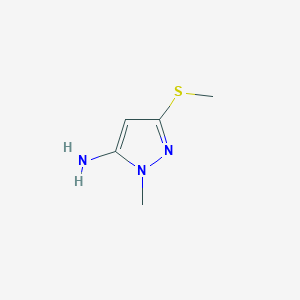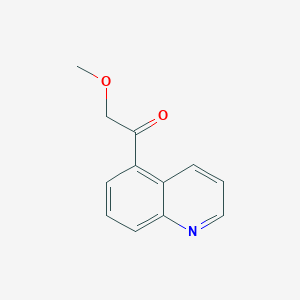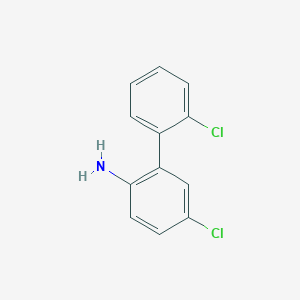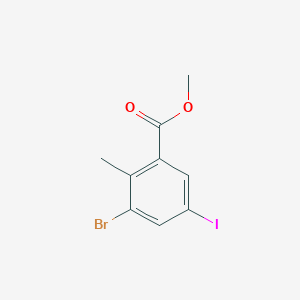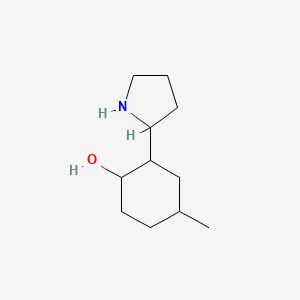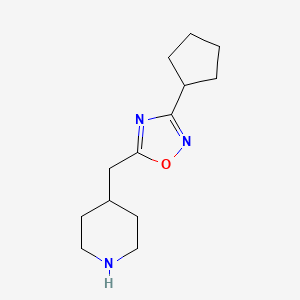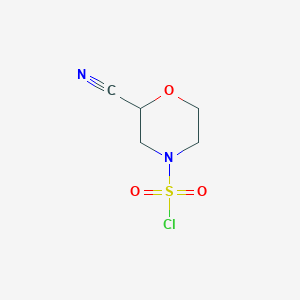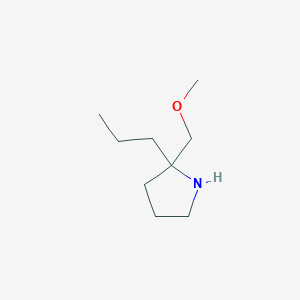![molecular formula C13H13F3O B1432555 4-[3-(Trifluoromethyl)phenyl]cyclohexan-1-one CAS No. 40503-93-3](/img/structure/B1432555.png)
4-[3-(Trifluoromethyl)phenyl]cyclohexan-1-one
Vue d'ensemble
Description
4-[3-(Trifluoromethyl)phenyl]cyclohexan-1-one, also known as TFPC, is a chemical compound that has gained interest in scientific research due to its unique properties. TFPC is a ketone that contains a trifluoromethyl group and a cyclohexane ring. This compound has been synthesized using various methods and has been studied for its potential applications in scientific research.
Applications De Recherche Scientifique
1. Isoflavonoids and Antifungal/Antibacterial Properties
4-[3-(Trifluoromethyl)phenyl]cyclohexan-1-one is structurally related to 3-Phenyl-chroman-4-one, a basic unit of isoflavonoids found in certain Leguminosae plants. Isoflavonoids are known for their antifungal and antibacterial properties (Thinagar, Velmurugan, Amalraj, & Raghunathan, 2000).
2. Development of Fluorinated Polyimides
The compound has applications in synthesizing fluorinated polyimides, materials known for their excellent solubility in organic solvents and outstanding thermal stability. Such polyimides find use in various industrial applications due to their mechanical properties and thermal resistance (Yang, Su, & Hsiao, 2004).
3. Conformational Studies in Cyclohexanes
The compound contributes to understanding the conformational preferences in cyclohexanes and related derivatives. This research provides insights into the fundamental aspects of chemical structure and bonding, which is crucial for designing new molecules and materials (Shainyan & Kleinpeter, 2012).
4. Thermodynamic Analysis of Substituents
Research involving derivatives of cyclohexan-1-one, such as trifluoromethylcyclohexanes, helps in determining the thermodynamic parameters of different substituents. This is vital in understanding the energetics and reactivity of various organic compounds (Carcenac, Diter, Wakselman, & Tordeux, 2006).
5. Pharmaceutical and Medicinal Chemistry
The compound's structural derivatives find applications in pharmaceutical and medicinal chemistry, particularly in the development of new antimicrobial agents. Its derivatives are studied for their potential in treating various microbial infections (Sayed, Morsy, & Kotb, 2010).
6. Material Science and Liquid Crystal Technology
The compound is utilized in material science, specifically in the synthesis and analysis of liquid crystals. Its derivatives contribute to the development of electro-optic display devices due to their specific mesomorphic properties (Kelly, 1989).
Propriétés
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O/c14-13(15,16)11-3-1-2-10(8-11)9-4-6-12(17)7-5-9/h1-3,8-9H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOCHZUKYOVYOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201268306 | |
| Record name | 4-[3-(Trifluoromethyl)phenyl]cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201268306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Trifluoromethyl)phenyl]cyclohexan-1-one | |
CAS RN |
40503-93-3 | |
| Record name | 4-[3-(Trifluoromethyl)phenyl]cyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40503-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[3-(Trifluoromethyl)phenyl]cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201268306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

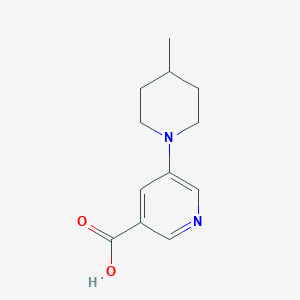
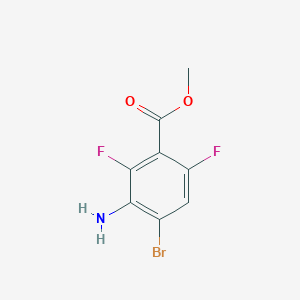
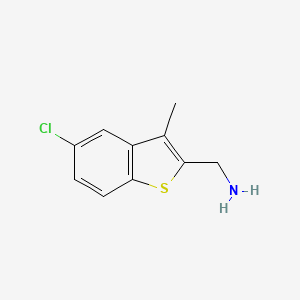
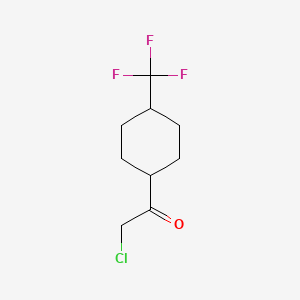
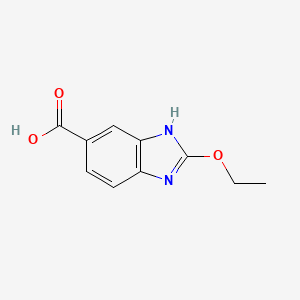
![tert-butyl N-[3-(methylamino)cyclobutyl]carbamate](/img/structure/B1432482.png)
